2-(4-Fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(4-Fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core. This core is substituted with a 4-fluorobenzyl group at position 2, a 4-hydroxy-3-methoxyphenyl group at position 1, and methyl groups at positions 6 and 7. Its synthesis likely follows multicomponent reaction protocols involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, as described in .
Properties
Molecular Formula |
C27H22FNO5 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-6,8-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H22FNO5/c1-14-10-15(2)22-21(11-14)34-26-23(25(22)31)24(17-6-9-19(30)20(12-17)33-3)29(27(26)32)13-16-4-7-18(28)8-5-16/h4-12,24,30H,13H2,1-3H3 |
InChI Key |
BPSSTVRREGZSCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=C(C=C4)F)C5=CC(=C(C=C5)O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the fluorobenzyl and hydroxy-methoxyphenyl groups. Common reagents used in these reactions include fluorobenzyl bromide, hydroxy-methoxybenzaldehyde, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted fluorobenzyl compounds.
Scientific Research Applications
2-(4-Fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Substituent and Structural Comparisons
Key Observations:
Substituent Effects: The target compound’s 4-fluorobenzyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., Vydzhak’s 2-phenyl derivatives). The 4-hydroxy-3-methoxyphenyl moiety resembles vanilloid structures, suggesting possible TRPV1 receptor modulation.
Core Structure Differences: Chromeno-pyrrole-diones (target compound) exhibit greater planarity than furo-pyrano-pyran-diones (), affecting π-π stacking in protein binding. Pyrrolo-pyrazolones () lack the fused chromene ring, reducing aromatic surface area and altering solubility.
Biological Activity
The compound 2-(4-Fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties and mechanisms of action as evidenced by recent research.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C22H24FNO4
- Molecular Weight : 375.43 g/mol
- CAS Number : Not specified in the available literature.
The compound features a chromeno-pyrrole backbone which is known to exhibit a variety of biological activities.
Antimicrobial Activity
Recent studies indicate that derivatives of chromeno-pyrrole compounds exhibit significant antimicrobial properties. Specifically, research has shown that related compounds demonstrate antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, some derivatives were found to have activity comparable to standard antibiotics like gentamicin against Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
Compounds within this chemical class have also been reported to possess antioxidant properties. These activities are crucial for combating oxidative stress-related diseases. The antioxidant capacity is often measured using various assays such as DPPH and ABTS radical scavenging tests, which have shown promising results for similar chromeno-pyrrole derivatives .
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of this compound reveal that it may inhibit the growth of cancer cell lines. In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cells, suggesting a potential role in cancer therapy . The mechanism often involves the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of these compounds. Key functional groups that enhance activity include:
- Hydroxyl (-OH) and Methoxy (-OCH3) Groups : These groups are believed to enhance solubility and bioavailability.
- Fluorine Substitution : The presence of fluorine can significantly affect the lipophilicity and thus the overall pharmacokinetic profile of the compound .
Study 1: Antimicrobial Efficacy
In a study examining various chromeno-pyrrole derivatives, one compound demonstrated an MIC (Minimum Inhibitory Concentration) below 1 µg/mL against multidrug-resistant Mycobacterium tuberculosis strains. This underscores the potential for developing new antitubercular agents based on this scaffold .
Study 2: Cytotoxicity in Cancer Cells
A series of experiments conducted on human cancer cell lines revealed that specific derivatives exhibited cytotoxic effects with IC50 values in the low micromolar range. These findings highlight their potential as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
